![molecular formula C9H17Cl2N3O B2356451 [(2R,3S)-2-(1H-Pyrazol-4-yl)oxan-3-yl]methanamine;dihydrochloride CAS No. 2307756-38-1](/img/structure/B2356451.png)
[(2R,3S)-2-(1H-Pyrazol-4-yl)oxan-3-yl]methanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as JNJ-39393406, is a selective histamine H3 receptor antagonist. It has a molecular weight of 254.16 . The IUPAC name is ((2R,3S)-2-(1H-pyrazol-4-yl)tetrahydro-2H-pyran-3-yl)methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3O.2ClH/c10-4-7-2-1-3-13-9(7)8-5-11-12-6-8;;/h5-7,9H,1-4,10H2,(H,11,12);2*1H/t7-,9+;;/m0…/s1 . This indicates the presence of a pyrazole ring and an oxane ring in its structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 254.16 . The IUPAC name is ((2R,3S)-2-(1H-pyrazol-4-yl)tetrahydro-2H-pyran-3-yl)methanamine dihydrochloride .Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
Leishmaniasis, a communicable tropical disease caused by Leishmania parasites, affects millions of people globally. Researchers have investigated the antileishmanial potential of pyrazole derivatives. In a recent study , hydrazine-coupled pyrazoles demonstrated potent antileishmanial activity. Notably, compound 13 exhibited superior antipromastigote activity (IC50 = 0.018), outperforming standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies supported the efficacy of compound 13 against Leishmania parasites.
Antimalarial Activity
Malaria, caused by Plasmodium strains transmitted through mosquito bites, remains a global health concern. Existing antimalarial drugs face challenges due to suboptimal outcomes and drug-resistant Plasmodium falciparum. However, hydrazine-coupled pyrazole derivatives offer promise. Compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
Synthesis and Structural Verification
The synthesis of hydrazine-coupled pyrazoles involves elemental microanalysis, FTIR, and 1H NMR techniques. These methods confirm the structures of the synthesized compounds .
Rhodium-Catalyzed C–H Functionalization
Researchers have explored the functionalization of pyrazole-containing compounds. For instance, a Rh(iii)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes led to divergent synthesis pathways, yielding either C–H alkenylation products or indazole products .
Potential Pharmacophores
Considering the safety and efficacy challenges associated with existing drugs, hydrazine-coupled pyrazole derivatives hold promise as potential pharmacophores for developing safe and effective antileishmanial and antimalarial agents .
Wirkmechanismus
As a selective histamine H3 receptor antagonist, this compound likely works by blocking the action of histamine at the H3 receptor. This can have various effects depending on the location of the receptors in the body.
Safety and Hazards
Eigenschaften
IUPAC Name |
[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c10-4-7-2-1-3-13-9(7)8-5-11-12-6-8;;/h5-7,9H,1-4,10H2,(H,11,12);2*1H/t7-,9+;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVYCMXMHOPENI-CJGWJYNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2=CNN=C2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](OC1)C2=CNN=C2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3S)-2-(1H-Pyrazol-4-yl)oxan-3-yl]methanamine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid](/img/no-structure.png)
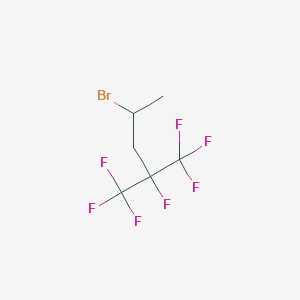
![(E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2356377.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2356379.png)
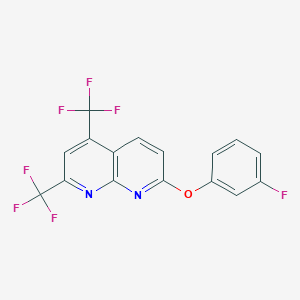
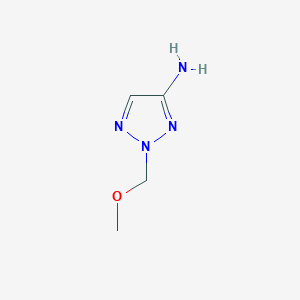
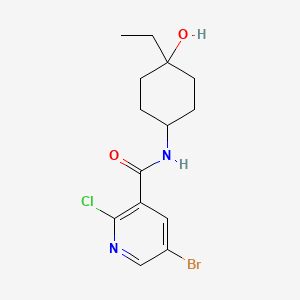
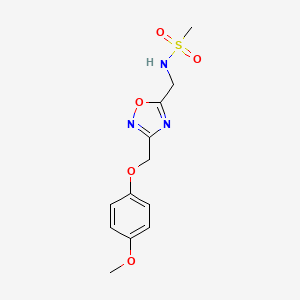
![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2356386.png)

![N'-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2356390.png)
